The synthesized 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects on human breast tumor cell lines, with some compounds outperforming established drugs like chloroquine and amodiaquine. These findings suggest that 4-aminoquinoline can serve as a prototype molecule for the development of new anticancer agents2.
The antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline underscores the potential of these compounds in the design and development of new antimalarial agents. Their ability to inhibit the growth of both chloroquine-sensitive and -resistant strains of P. falciparum makes them promising candidates for further research3.
The antagonism at the glycine site of the NMDA receptor by 4-amido-2-carboxytetrahydroquinolines represents a potential application in neuropharmacology. These compounds could be explored for the treatment of neurological disorders that involve NMDA receptor dysfunction4.
The mechanism of action of 4-aminoquinoline derivatives varies depending on the target disease. For instance, in the context of cancer, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827) has been identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays. It also exhibits high blood-brain barrier penetration and efficacy in xenograft cancer models1. Another derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b, EP128265, MPI-0441138), has been shown to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is effective even in cells overexpressing the ABC transporter Pgp-15.
In the realm of antimalarial activity, derivatives of 7-chloro-4-aminoquinoline have been synthesized and tested against Plasmodium falciparum strains. The presence of a heteroaryl moiety in the side chain of these compounds has been found to be crucial for potent antimalarial activity, with some molecules inhibiting the growth of both chloroquine-sensitive and -resistant strains with IC50 values below 30 nM3.
Additionally, 4-amido-2-carboxytetrahydroquinolines have been studied for their antagonistic activity at the glycine site of the NMDA receptor. These compounds, particularly those with a trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline structure, have shown nanomolar affinity and have helped establish a three-dimensional pharmacophore of the glycine receptor antagonist site4.
CAS No.: 3025-88-5
CAS No.:
CAS No.: 37880-96-9
CAS No.: 20556-18-7
CAS No.: 169327-82-6
CAS No.: 2361566-66-5